5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of two halogens (bromine and chlorine) on the benzene ring could potentially affect its reactivity. Additionally, a methoxy group (OCH3) on the benzyl ring might influence solubility and electronic properties.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the metabolism of lipids and proteins .
Pharmacokinetics
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell proliferation and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and the presence of other molecules can affect its solubility, stability, and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to form 5-bromo-2-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of the target compound.
4-chloro-2,5-dimethoxyaniline: Another precursor used in the synthesis.
Uniqueness
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-21-13-7-12(14(22-2)6-11(13)18)19-15(20)9-5-8(16)3-4-10(9)17/h3-7H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOPAIORDVCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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